ASP3026 - 1097917-15-1

ASP3026

Catalog Number: EVT-287516
CAS Number: 1097917-15-1
Molecular Formula: C29H40N8O3S
Molecular Weight: 580.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ASP3026 is a synthetically derived small molecule that functions as a selective, ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK). [, , , , ] While initially developed as a potential treatment for ALK-positive non-small cell lung cancer (NSCLC), research has explored its application in other ALK-driven cancers, including T-cell anaplastic large-cell lymphoma (ALCL). [, , , , ] ASP3026 demonstrates high potency and selectivity for ALK, including various ALK fusion proteins and point mutation variants, making it a valuable tool for studying ALK signaling pathways and exploring its therapeutic potential in diverse cancer types. [, , , , , ]

Future Directions
  • Clinical evaluation in ALCL: While ASP3026 has shown promise in preclinical models of ALCL, its clinical efficacy in ALCL patients remains to be established. [, ] Clinical trials specifically enrolling ALCL patients are warranted.
  • Combination therapies: Exploring ASP3026 in combination with other targeted therapies or chemotherapy could potentially enhance its efficacy and overcome resistance mechanisms. [, , , , ]
  • Overcoming resistance: Although ASP3026 demonstrates activity against certain crizotinib-resistant ALK mutations, it remains susceptible to other resistance mechanisms. [, , , ] Research into strategies to overcome these resistance mechanisms, potentially through combination therapies or the development of novel inhibitors targeting resistant ALK mutants, is crucial for maximizing the therapeutic benefit of ASP3026.
Source and Classification

ASP3026, chemically known as 2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)-1,3,5-triazine-2,4-diamine, is classified as a second-generation ALK inhibitor. It was identified through a screening process aimed at discovering effective inhibitors of the oncogenic fusion kinase echinoderm-microtubule-associated protein-like 4-ALK (EML4-ALK), which is often found in NSCLC patients . ASP3026 has been synthesized by Astellas Pharma Inc. and has demonstrated significant inhibitory effects against ALK activity, particularly in cells expressing EML4-ALK fusion proteins .

Synthesis Analysis

The synthesis of ASP3026 involves several key steps that utilize various chemical reactions to construct its complex molecular framework. The synthetic route typically includes:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds which serve as precursors.
  2. Functionalization: Key functional groups such as methoxy, sulfonyl, and piperazine are introduced through nucleophilic substitutions and coupling reactions.
  3. Triazine Formation: The triazine core is formed via cyclization reactions that link different aromatic moieties, ensuring the final compound retains the desired biological activity.
  4. Purification: The product is purified using techniques such as column chromatography to isolate ASP3026 from unreacted materials and by-products.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

ASP3026 features a complex molecular structure characterized by a triazine ring system linked to various substituents that enhance its binding affinity for ALK. The key structural components include:

  • Triazine Core: This central structure is crucial for interaction with the ATP-binding site of ALK.
  • Substituents: The presence of piperazine and sulfonyl groups increases solubility and bioavailability. The specific arrangement of these groups contributes to the compound's selectivity for ALK over other kinases .

Molecular modeling studies have confirmed that ASP3026 occupies the ATP binding site effectively, mimicking ATP interactions which are essential for inhibiting kinase activity .

Chemical Reactions Analysis

ASP3026 primarily acts through competitive inhibition of ALK by binding to its ATP site. The compound's mechanism involves:

  1. Inhibition of Kinase Activity: By occupying the ATP binding site, ASP3026 prevents phosphorylation of downstream targets, effectively blocking signaling pathways that promote cell survival and proliferation.
  2. Selectivity: Modifications in its structure allow it to selectively inhibit ALK while minimizing off-target effects on similar kinases .

Studies have shown that ASP3026 exhibits an IC50 value of approximately 3.5 nM against ALK, indicating its potency .

Mechanism of Action

The mechanism of action for ASP3026 involves several key processes:

  1. Binding: ASP3026 binds competitively to the ATP site on ALK, disrupting its normal function.
  2. Downregulation of Phosphorylation: Treatment with ASP3026 leads to decreased phosphorylation levels of critical residues on ALK (e.g., Y646 and Y664), which are involved in survival signaling pathways .
  3. Induction of Apoptosis: The inhibition of ALK activity results in reduced levels of survival-promoting proteins such as IGF-IR and STAT3, ultimately leading to apoptosis in cancer cells .

This multifaceted approach allows ASP3026 to effectively reduce tumor viability in models expressing ALK mutations associated with resistance to other therapies.

Physical and Chemical Properties Analysis

ASP3026 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 492.63 g/mol.
  • Solubility: Exhibits good solubility in organic solvents which aids in formulation development.
  • Stability: Demonstrates metabolic stability with favorable pharmacokinetic profiles observed in clinical trials .

These properties contribute to its potential as an effective therapeutic agent against ALK-positive cancers.

Applications

ASP3026 has significant applications in oncology, particularly for treating patients with NSCLC harboring ALK abnormalities. Its potential applications include:

  1. Targeted Therapy: Used as a targeted treatment for patients with EML4-ALK fusion-driven tumors.
  2. Combination Therapy: Investigated for use in combination with other antitumor agents to enhance therapeutic efficacy and overcome resistance mechanisms .
  3. Clinical Trials: Currently undergoing clinical evaluation to establish its safety profile and therapeutic effectiveness compared to existing treatments like crizotinib .

Properties

CAS Number

1097917-15-1

Product Name

ASP3026

IUPAC Name

2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)-1,3,5-triazine-2,4-diamine

Molecular Formula

C29H40N8O3S

Molecular Weight

580.7 g/mol

InChI

InChI=1S/C29H40N8O3S/c1-21(2)41(38,39)27-8-6-5-7-25(27)33-29-31-20-30-28(34-29)32-24-10-9-23(19-26(24)40-4)36-13-11-22(12-14-36)37-17-15-35(3)16-18-37/h5-10,19-22H,11-18H2,1-4H3,(H2,30,31,32,33,34)

InChI Key

MGGBYMDAPCCKCT-UHFFFAOYSA-N

SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=N2)NC3=C(C=C(C=C3)N4CCC(CC4)N5CCN(CC5)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

ASP3026; ASP-3026; ASP 3026.

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=N2)NC3=C(C=C(C=C3)N4CCC(CC4)N5CCN(CC5)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.